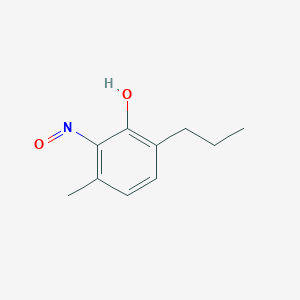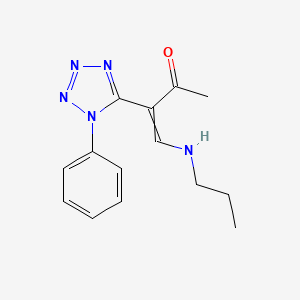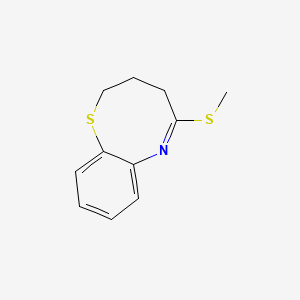
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate . This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazoline groups can be oxidized to form imidazole derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can have different functional groups attached to the core structure.
Applications De Recherche Scientifique
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The imidazoline groups can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules . This interaction can lead to changes in the biological activity of the target, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Similar structure but with ethyl groups instead of hydrogen atoms on the imidazoline rings.
2,6-Bis(1H-imidazol-2-yl)pyridine: Lacks the dihydro component, resulting in different chemical properties.
Uniqueness
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to the presence of the dihydroimidazoline groups, which confer distinct chemical reactivity and biological activity compared to its fully aromatic counterparts
Propriétés
Numéro CAS |
138150-34-2 |
|---|---|
Formule moléculaire |
C11H13N5 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C11H13N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-3H,4-7H2,(H,12,13)(H,14,15) |
Clé InChI |
HDYHFKZHAZVLNM-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=NC(=CC=C2)C3=NCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)



![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)

